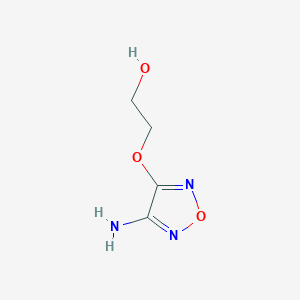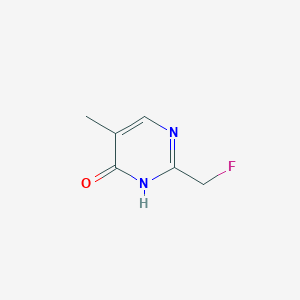
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluoromethyl group at the second position and a methyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one typically involves the fluoromethylation of a pyrimidine precursor. One common method includes the reaction of 5-methylpyrimidin-4(3H)-one with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2-Fluoromethylpyrimidine: Lacks the methyl group at the fifth position, which can affect its chemical reactivity and biological activity.
5-Methylpyrimidin-4(3H)-one:
2-Difluoromethylpyrimidine: Contains two fluorine atoms, which can significantly alter its chemical behavior and interactions with biological targets.
Uniqueness: 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one is unique due to the presence of both a fluoromethyl and a methyl group, which can provide a balance of electronic and steric effects. This combination can enhance the compound’s stability, reactivity, and specificity in various applications.
Eigenschaften
Molekularformel |
C6H7FN2O |
|---|---|
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
2-(fluoromethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7FN2O/c1-4-3-8-5(2-7)9-6(4)10/h3H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
GEVMMYSAKXNKFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(NC1=O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





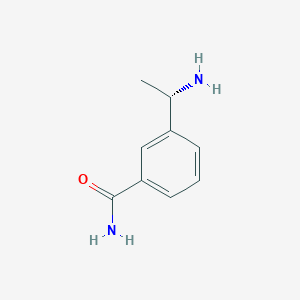
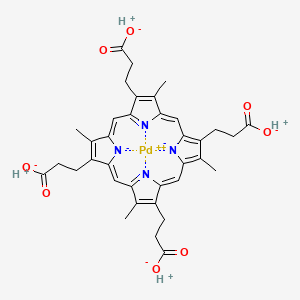

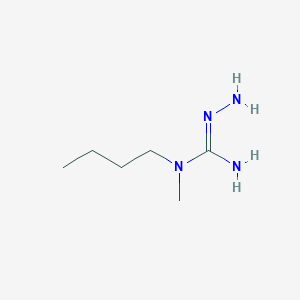
![Benzyl 2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13111993.png)



